molecular formula C8H15NO3 B1380662 Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 1534779-33-3

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B1380662
CAS No.: 1534779-33-3
M. Wt: 173.21 g/mol
InChI Key: RDJKGGFMBWGHGZ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C₇H₁₃NO₃. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-methylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways .

Comparison with Similar Compounds

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(11)3-5-9(6-4-8)7(10)12-2/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJKGGFMBWGHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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